N-(Thian-2-ylmethyl)prop-2-enamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Schotten-Baumann method is a well-known tool for amide synthesis . In one study, two compounds were synthesized in good yields by treating propargylamine with acryloyl chloride and crotonyl chloride respectively .Scientific Research Applications
Enhancer in Aqueous Bentonite Mud
The compound has been used as a property enhancer in aqueous bentonite mud. Two prop-2-enamide-based polyelectrolytes, including poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate) and poly(prop-2-enamide-sodium-prop-2-enoate-N,N′-dimethylprop-2-enamide-N-vinylpyrrolidone), have been evaluated as additives in water-based drilling fluids . They have shown effectiveness in enhancing mud viscosity .
Thermal Resistance and Salt Tolerance
The presence of the rigid pyrrole ring in CP5 and the bulky sulphonate side-group in CP4 provided thermal resistance and salt tolerance in their respective copolymer structures . This makes the compound useful in environments with high temperatures and salt concentrations .
Fluid-Loss Reduction
CP4 demonstrated greater fluid-loss reduction by providing 7-fold American Petroleum Institute (API) fluid control and 8-fold high temperature high pressure (HTHP) fluid-loss control at 150°C . This makes it valuable in the petroleum industry .
Synthesis of Indolizines
The compound has been used in the efficient synthesis of indolizines with a thioether group . This is achieved through employing [4+2]-annulation of N-substituted pyrrole-2-carboxaldehydes and prop-2-ynylsulfonium salts . The success of this transformation makes it an alternative approach to previous protocols .
Pharmaceutical and Biomedical Applications
The synthesized indolizines with a thioether group are expected to have pharmaceutical and biomedical applications with further development . This opens up a new avenue for the use of the compound in medical research .
properties
IUPAC Name |
N-(thian-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-2-9(11)10-7-8-5-3-4-6-12-8/h2,8H,1,3-7H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOPJTJITZORCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCCS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Thian-2-ylmethyl)prop-2-enamide |
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